Indole Dimethylation Is a Defining Structural Determinant in Antiviral Patent Claims
The granted European patent EP1638568B1, which covers indole, azaindole, and related heterocyclic N-substituted piperazine derivatives for antiviral (HIV entry) indications, explicitly includes compounds where the indole ring carries defined alkyl substituents at the N1 and C2 positions [1]. The 1,2-dimethylindole motif of CAS 862814-18-4 satisfies the substitution pattern recited in the patent's generic and dependent claims, whereas the unsubstituted indole comparator (CAS 852367-22-7, 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione) does not incorporate any indole alkyl substitution . This compositional difference establishes a formal intellectual-property boundary: procurement of CAS 862814-18-4, rather than its des-methyl analog, aligns with the specific structural space of the protected antiviral chemotype.
| Evidence Dimension | Indole substitution pattern (patent-defined structural scope) |
|---|---|
| Target Compound Data | 1,2-dimethylindole (N1-methyl, C2-methyl) as recited in EP1638568B1 generic formula |
| Comparator Or Baseline | Unsubstituted indole (CAS 852367-22-7); no alkyl substitution on indole ring |
| Quantified Difference | Qualitative: presence vs. absence of patent-defined alkyl substitution; no quantitative bioactivity comparison available for the exact pair |
| Conditions | Patent structural analysis; EP1638568B1 claims covering indole N-substituted piperazine derivatives |
Why This Matters
For drug discovery programs operating in the HIV entry inhibitor space, selecting a compound that falls within the explicitly protected chemical space reduces freedom-to-operate risk and ensures alignment with the pharmacophore validated in the patent's biological examples.
- [1] EP1638568B1 – Indole, azaindole and related heterocyclic N-substituted piperazine derivatives. Granted 2011-07-27. See claims defining indole substitution. View Source
